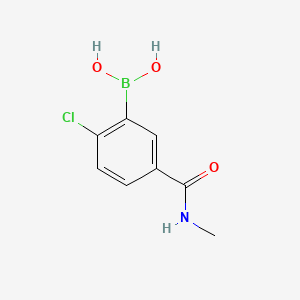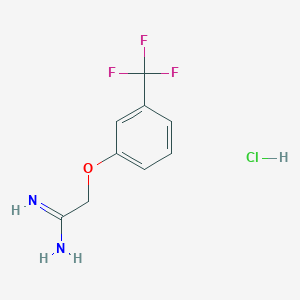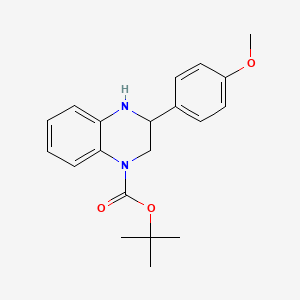![molecular formula C11H15NO3S B6341746 tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate CAS No. 778617-77-9](/img/structure/B6341746.png)
tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate (TBTC) is an organosulfur compound that has recently been studied for its various applications in scientific research. TBTC, which is also known as 2-amino-4-tert-butylthiophenol, is a colorless, non-volatile, and water-soluble compound. TBTC has a molecular weight of 230.30 g/mol and a melting point of 85-86 °C. TBTC has been found to be a useful reagent for a variety of organic syntheses and is also used as a catalyst for several reactions.
Applications De Recherche Scientifique
Biodegradation and Environmental Fate
Research on ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) indicates that microorganisms in soil and groundwater can degrade these compounds aerobically, using them as a carbon and energy source or via cometabolism with alkanes. These processes involve the hydroxylation of the ether bond by monooxygenase enzymes, leading to the formation of intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA) (Thornton et al., 2020). Similarly, MTBE degradation pathways have been explored, emphasizing the role of aerobic and anaerobic conditions in determining the fate of such compounds in the environment (Schmidt et al., 2004).
Analytical Methods and Environmental Monitoring
Studies on the measurement of similar ethers in mixtures highlight the importance of analytical techniques for environmental monitoring and the assessment of pollution sources. This includes the development of methods for the accurate detection and quantification of ether compounds in various matrices, contributing to our understanding of their environmental distribution and potential impacts (Marsh et al., 1999).
Environmental Impact and Remediation Strategies
Research on the environmental occurrence, fate, and remediation of MTBE and its derivatives, such as ETBE, highlights the challenges and strategies for managing pollution from these compounds. This includes the exploration of bioremediation techniques and the natural attenuation processes that may mitigate the environmental impacts of ether pollutants (Fiorenza & Rifai, 2003).
Propriétés
IUPAC Name |
tert-butyl N-(2-oxo-2-thiophen-2-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-11(2,3)15-10(14)12-7-8(13)9-5-4-6-16-9/h4-6H,7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAINZUPUQGBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)
![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)

![2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6341702.png)


![3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341729.png)

![tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341734.png)


![2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B6341748.png)